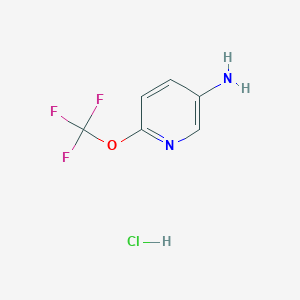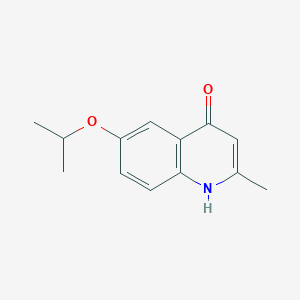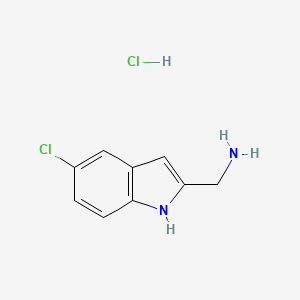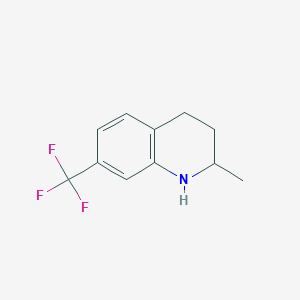![molecular formula C9H5F3O3 B11890282 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B11890282.png)
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C9H5F3O3 It is characterized by the presence of a trifluoromethyl group attached to a benzo[d][1,3]dioxole ring, which is further substituted with a formyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde typically involves the nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane. The reaction is carried out under basic conditions, often using a base such as potassium carbonate, to facilitate the formation of the dioxole ring. The trifluoromethyl group is introduced through a subsequent reaction with a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like copper(I) iodide.
Major Products Formed
Oxidation: 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit enzymes or interact with receptors, leading to various biological effects. For example, it has been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-methanol: Similar structure but with a hydroxymethyl group instead of a formyl group.
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-thiol: Similar structure but with a thiol group instead of a formyl group.
Uniqueness
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde is unique due to the presence of both the trifluoromethyl and formyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C9H5F3O3 |
|---|---|
Poids moléculaire |
218.13 g/mol |
Nom IUPAC |
4-(trifluoromethyl)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)7-5(3-13)1-2-6-8(7)15-4-14-6/h1-3H,4H2 |
Clé InChI |
HWMNGFDBZCFPJW-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C(=C(C=C2)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890218.png)







![7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11890273.png)



